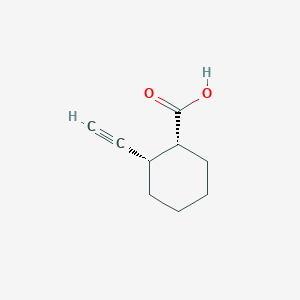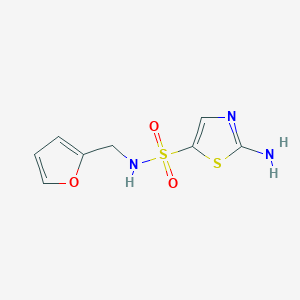![molecular formula C14H26N2O B1488656 1-[3-(Aminometil)piperidin-1-il]-2-ciclohexiletan-1-ona CAS No. 1284716-81-9](/img/structure/B1488656.png)
1-[3-(Aminometil)piperidin-1-il]-2-ciclohexiletan-1-ona
Descripción general
Descripción
1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos basados en piperidina como la piperina han mostrado una poderosa acción antioxidante debido a su capacidad para obstaculizar o suprimir los radicales libres .
Citotoxicidad en el descubrimiento de fármacos
La presencia de ciertos grupos en el anillo de piperidina, como halógeno, carboxilo, nitro o grupos metilo, puede aumentar la citotoxicidad de los derivados de piperidina, lo cual es valioso en el descubrimiento de fármacos para atacar las células cancerosas .
Amplio alcance del sustrato en la síntesis
Los derivados de piperidina se han destacado por su gran selectividad, altos rendimientos y un amplio alcance del sustrato en la síntesis química, lo que los convierte en intermediarios versátiles en la producción de diversos productos farmacéuticos .
Análisis Bioquímico
Biochemical Properties
1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serine/threonine-protein kinase, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the tubulin polymerization process, which is crucial for cell division and intracellular transport . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Changes in gene expression are also observed, which can lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell behavior and viability .
Dosage Effects in Animal Models
In animal models, the effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one vary with different dosages. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-10-13-7-4-8-16(11-13)14(17)9-12-5-2-1-3-6-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMUHTHMIWEPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)
![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)
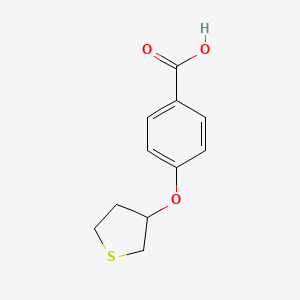
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
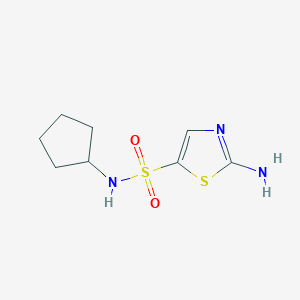
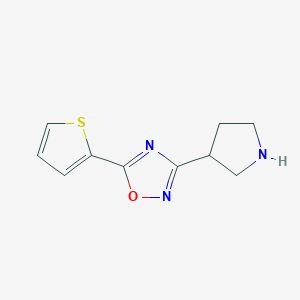
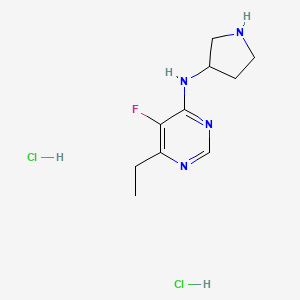

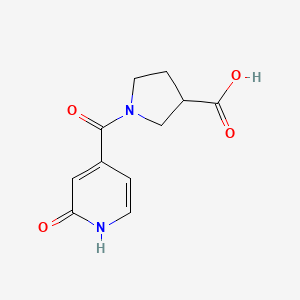
![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)
